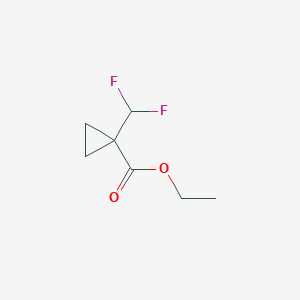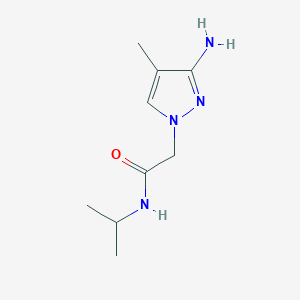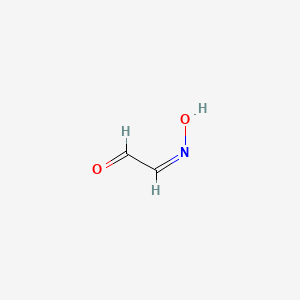
Ethanedial, monooxime, (1Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedial, monooxime, (1Z)-, also known as (2Z)-2-hydroxyiminoacetaldehyde, is a chemical compound with the molecular formula C2H3NO2 and a molecular weight of 73.05 g/mol . This compound is characterized by the presence of an oxime functional group attached to an ethanedial backbone. It is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Ethanedial, monooxime, (1Z)- can be synthesized through several synthetic routes. One common method involves the reaction of ethanedial with hydroxylamine under controlled conditions to form the oxime derivative. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the oxime group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethanedial, monooxime, (1Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Ethanedial, monooxime, (1Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of ethanedial, monooxime, (1Z)- involves its ability to form stable complexes with metal ions and other reactive species. The oxime group can act as a nucleophile, participating in various chemical reactions. Molecular targets and pathways involved in its action include interactions with enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
Ethanedial, monooxime, (1Z)- can be compared with other similar compounds such as:
Acetaldoxime: Similar in structure but lacks the ethanedial backbone.
Formaldoxime: Contains a formyl group instead of an ethanedial group.
Properties
Molecular Formula |
C2H3NO2 |
|---|---|
Molecular Weight |
73.05 g/mol |
IUPAC Name |
(2Z)-2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1- |
InChI Key |
PRRPUEWAMYRKPC-IWQZZHSRSA-N |
Isomeric SMILES |
C(=N\O)\C=O |
Canonical SMILES |
C(=NO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
![(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B15238630.png)
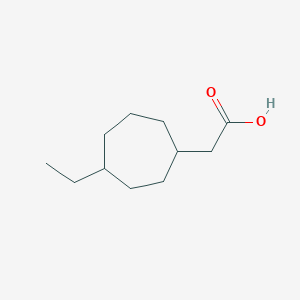
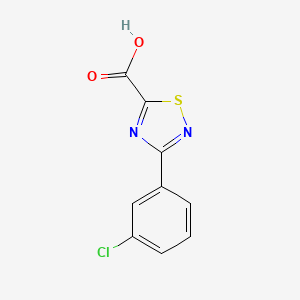
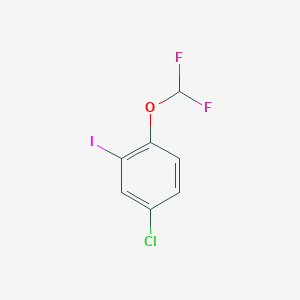
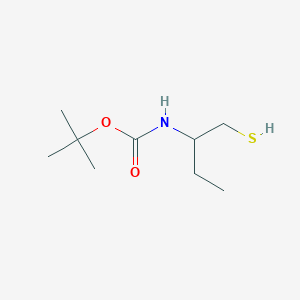
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
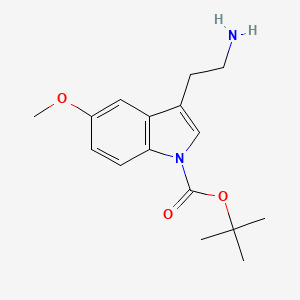
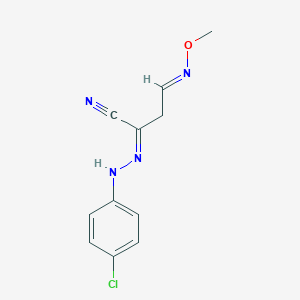
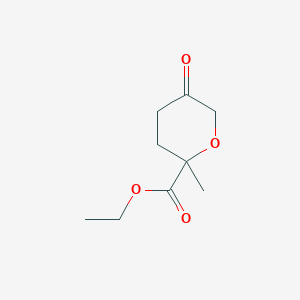
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
